molecular formula C19H28N2O4S B2548556 N-cyclohexyl-4-((2,6-dimethylmorpholino)sulfonyl)benzamide CAS No. 325729-48-4

N-cyclohexyl-4-((2,6-dimethylmorpholino)sulfonyl)benzamide

Cat. No.: B2548556
CAS No.: 325729-48-4
M. Wt: 380.5
InChI Key: XSANVVJUSSRLQI-UHFFFAOYSA-N
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Description

N-cyclohexyl-4-((2,6-dimethylmorpholino)sulfonyl)benzamide is a complex organic compound that features a benzamide core structure substituted with a cyclohexyl group and a 2,6-dimethylmorpholino sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-4-((2,6-dimethylmorpholino)sulfonyl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core, which can be achieved through the reaction of 4-aminobenzamide with cyclohexyl isocyanate under controlled conditions.

    Introduction of the Sulfonyl Group: The next step involves the sulfonylation of the benzamide core. This can be done by reacting the benzamide with a sulfonyl chloride derivative, such as 2,6-dimethylmorpholino sulfonyl chloride, in the presence of a base like triethylamine.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-4-((2,6-dimethylmorpholino)sulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-cyclohexyl-4-((2,6-dimethylmorpholino)sulfonyl)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.

    Biological Research: It is used in the study of enzyme inhibition and protein-ligand interactions, providing insights into the molecular mechanisms of various biological processes.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as enhanced stability or reactivity.

    Industrial Applications: It is explored for its potential use in the synthesis of advanced polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-cyclohexyl-4-((2,6-dimethylmorpholino)sulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the benzamide core can interact with various proteins, affecting their function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-cyclohexyl-4-(4-morpholinylsulfonyl)benzamide: Similar structure but with a different morpholino substitution.

    N-cyclohexyl-4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-methylbenzamide: Contains an additional methyl group on the benzamide core.

Uniqueness

N-cyclohexyl-4-((2,6-dimethylmorpholino)sulfonyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,6-dimethylmorpholino group enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-cyclohexyl-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O4S/c1-14-12-21(13-15(2)25-14)26(23,24)18-10-8-16(9-11-18)19(22)20-17-6-4-3-5-7-17/h8-11,14-15,17H,3-7,12-13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSANVVJUSSRLQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001332660
Record name N-cyclohexyl-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001332660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

45.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85268594
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

325729-48-4
Record name N-cyclohexyl-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001332660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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